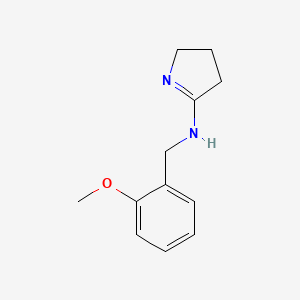

n-(2-Methoxybenzyl)pyrrolidin-2-imine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3,4-dihydro-2H-pyrrol-5-amine |

InChI |

InChI=1S/C12H16N2O/c1-15-11-6-3-2-5-10(11)9-14-12-7-4-8-13-12/h2-3,5-6H,4,7-9H2,1H3,(H,13,14) |

InChI Key |

LGBBLXZEGDPQJZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNC2=NCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 2 Methoxybenzyl Pyrrolidin 2 Imine and Analogues

Strategies for the Construction of the Pyrrolidine (B122466) Core

The pyrrolidine ring is a ubiquitous scaffold in numerous natural products and pharmaceuticals. mappingignorance.org Consequently, a diverse array of synthetic methods for its construction has been developed, ranging from classical cyclization reactions to modern catalytic asymmetric transformations.

Cycloaddition Reactions and Intramolecular Cyclizations

[3+2] Cycloaddition reactions represent a powerful and atom-economical approach to the pyrrolidine ring system. acs.orgnih.gov This strategy typically involves the reaction of an azomethine ylide with a dipolarophile. The azomethine ylides can be generated in situ from various precursors, such as α-amino acids or their esters, through decarboxylation or deprotonation. nih.gov The choice of catalyst, often a metal complex, can influence the stereochemical outcome of the reaction, allowing for the synthesis of enantiomerically enriched pyrrolidines. mappingignorance.org For instance, the reaction of an iminoester with an alkene catalyzed by a chiral silver or copper complex can afford highly substituted pyrrolidines with excellent stereocontrol. acs.org

Intramolecular cyclization reactions provide another robust route to the pyrrolidine core. These reactions can be initiated by various means, including radical, cationic, or anionic intermediates. researchgate.net For example, the intramolecular cyclization of an amine onto a suitably positioned leaving group or an activated double bond can efficiently forge the five-membered ring. Photocatalysis has emerged as a mild and efficient tool to initiate such cyclizations, often proceeding through radical intermediates. researchgate.net

A variety of substrates and conditions can be employed in these cycloaddition and intramolecular cyclization strategies, as summarized in the table below.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

| [3+2] Cycloaddition | Azomethine ylide + Alkene | AgOAc, Et3N | Substituted pyrrolidine | researchgate.net |

| [3+2] Cycloaddition | α-Iminoester + Alkene | Ag2CO3 | Densely substituted pyrrolidine | acs.org |

| Intramolecular Cyclization | N-Aryl amide | Photoredox catalyst | 3-Amino oxindole | rsc.org |

| Intramolecular Cyclization | Alkoxyaminosugar | Acid catalysis | Bicyclic polyhydroxylated N-anhydroazepanes | chemicalbook.com |

Divergent Synthetic Routes from Precursors

Divergent synthetic strategies allow for the generation of a variety of pyrrolidine derivatives from a common precursor. A notable example is the use of proline and its derivatives, which serve as versatile chiral building blocks. nih.gov Functional group manipulations of the carboxylic acid and the secondary amine of proline can lead to a wide range of substituted pyrrolidines. For instance, reduction of the carboxylic acid to an alcohol, followed by further transformations, is a common strategy. nih.gov

Another versatile precursor is 2,5-dimethoxytetrahydrofuran, which can be considered a masked form of succinaldehyde. Its reaction with primary amines, such as 2-methoxybenzylamine (B130920), under reductive conditions provides a direct route to N-substituted pyrrolidines. This approach is particularly useful for the synthesis of N-aryl and N-alkyl pyrrolidines. organic-chemistry.org The reaction conditions can be tuned to favor either the pyrrolidine or the corresponding pyrrolidin-2-one. organic-chemistry.org

The following table illustrates some divergent synthetic routes from common precursors.

| Precursor | Reagents | Product | Ref. |

| L-Proline | 1. Reduction (e.g., LiAlH4) 2. Further functionalization | (S)-2-Substituted pyrrolidines | nih.gov |

| 2,5-Dimethoxytetrahydrofuran | Primary amine, reducing agent (e.g., NaBH3CN) | N-Substituted pyrrolidine | organic-chemistry.org |

| γ-Butyrolactone | Methylamine, heat, pressure | N-Methyl-2-pyrrolidone | chemicalbook.com |

| Erythruronolactone | Primary amine | Polyhydroxylated pyrrolidin-2-one | researchgate.net |

Asymmetric Synthetic Approaches for Enantiomerically Pure Pyrrolidines

The synthesis of enantiomerically pure pyrrolidines is of paramount importance, as the stereochemistry of the pyrrolidine core often dictates the biological activity of the final molecule. whiterose.ac.uknih.gov Several asymmetric strategies have been developed to achieve this goal.

One powerful method is the use of chiral auxiliaries. For example, a chiral amine can be condensed with a carbonyl compound to form a chiral imine, which then undergoes a diastereoselective reaction to introduce new stereocenters. The auxiliary can then be cleaved to afford the enantiomerically enriched pyrrolidine. whiterose.ac.uk

Catalytic asymmetric synthesis offers a more atom-economical approach. Chiral catalysts, including metal complexes and organocatalysts, can effectively control the stereochemical outcome of various reactions leading to pyrrolidines. mdpi.com For instance, chiral phosphoric acids have been shown to catalyze the enantioselective intramolecular aza-Michael reaction of Cbz-protected amines to yield enantioenriched pyrrolidines. whiterose.ac.uk Similarly, asymmetric [3+2] cycloaddition reactions of azomethine ylides with alkenes, catalyzed by chiral metal complexes, provide a reliable route to optically active pyrrolidines. mappingignorance.org

Biocatalysis, utilizing enzymes such as transaminases, has also emerged as a green and highly selective method for the synthesis of chiral pyrrolidines. acs.org Transaminases can catalyze the asymmetric amination of ketones, leading to chiral amines that can then be cyclized to form enantiopure pyrrolidines. acs.org

The table below highlights some asymmetric synthetic approaches to chiral pyrrolidines.

| Method | Key Reagent/Catalyst | Reaction Type | Product Feature | Ref. |

| Chiral Auxiliary | (R)-Phenylglycinol | Diastereoselective addition to imine | trans-2,5-Disubstituted pyrrolidine | rsc.org |

| Organocatalysis | Chiral Phosphoric Acid | Intramolecular aza-Michael reaction | Enantioenriched spiropyrrolidine | whiterose.ac.uk |

| Metal Catalysis | Chiral Ag(I) or Cu(I) complex | [3+2] Cycloaddition | Enantiomerically enriched pyrrolidine | mappingignorance.org |

| Biocatalysis | Transaminase | Asymmetric amination of ω-chloroketones | Enantio-complementary 2-substituted pyrrolidines | acs.org |

Methodologies for Installing the N-(2-Methoxybenzyl)imine Functionality

Once the N-(2-methoxybenzyl)pyrrolidine core is constructed, the final step is the formation of the 2-imine functionality. This can be achieved through several methods, primarily involving the manipulation of a carbonyl group at the 2-position of the pyrrolidine ring.

Condensation Reactions with Primary Amines and Carbonyl Precursors

The most direct route to the 2-imine functionality would be the condensation of a primary amine with a 2-pyrrolidinone (B116388) precursor. However, the direct condensation of amines with lactams to form cyclic imines is often challenging due to the stability of the amide bond. A more common and effective approach involves the activation of the lactam carbonyl group.

One such activation method utilizes triethyloxonium (B8711484) tetrafluoroborate (B81430) (Meerwein's reagent). This reagent reacts with the lactam to form a highly reactive O-ethyl lactim ether intermediate. Subsequent reaction of this intermediate with a primary amine, such as 2-methoxybenzylamine, leads to the formation of the desired 2-iminopyrrolidine. google.com This method has been successfully applied to the synthesis of a variety of N-substituted 2-iminopyrrolidines. google.com

The general scheme for this transformation is as follows:

N-(2-Methoxybenzyl)pyrrolidin-2-one + (CH₃CH₂)₃O⁺BF₄⁻ → [Intermediate Lactim Ether] + 2-Methoxybenzylamine → N-(2-Methoxybenzyl)pyrrolidin-2-imine

Reductive Amination Protocols for Imine Intermediates

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is highly relevant for the synthesis of the N-substituted pyrrolidine precursor required for imine formation. beilstein-journals.org This two-step process, which can often be performed in a single pot, involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.

In the context of synthesizing the precursor to this compound, a 1,4-dicarbonyl compound or a masked equivalent can be reacted with 2-methoxybenzylamine. The initially formed imine or enamine intermediates can then undergo intramolecular cyclization and reduction to yield the N-(2-methoxybenzyl)pyrrolidine ring. nih.gov Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being common choices. mdpi.com

The following table provides examples of reductive amination protocols.

| Carbonyl Precursor | Amine | Reducing Agent | Product | Ref. |

| γ-Keto acid | Benzylamine (B48309) | Ammonia borane | N-Benzyl γ-phenyl-γ-aminobutyric acid | google.com |

| 1,4-Dicarbonyl compound | Primary amine | NaBH₃CN | N-Substituted pyrrolidine | nih.gov |

| Aldehyde/Ketone | Allylamine | NaBH₄ | N-Allylamine | mdpi.com |

Selective Functionalization and N-Alkylation Strategies

The selective introduction of functional groups and N-alkylation are pivotal steps in the synthesis of this compound and its analogues. These modifications are crucial for modulating the physicochemical and pharmacological properties of the target molecules.

A variety of N-alkylation strategies have been developed for heterocyclic compounds, which are applicable to the pyrrolidine framework. Traditional methods often involve the use of alkyl halides in the presence of a base. However, contemporary research focuses on more efficient and selective catalytic systems. For instance, transition-metal catalysts, particularly those based on iridium and ruthenium, have been shown to be highly effective for the N-alkylation of amines with alcohols through a "borrowing hydrogen" or "hydrogen auto-transfer" methodology. This approach is atom-economical and utilizes readily available and less toxic alcohols as alkylating agents. While direct N-alkylation of a pre-formed pyrrolidin-2-imine can be challenging due to the potential for competing reactions at the imine nitrogen, these methods offer a viable route for the synthesis of precursors.

The functionalization of the pyrrolidine ring itself can be achieved through various means. For N-Boc protected pyrrolidine, enantioselective α-arylation can be accomplished through deprotonation with a chiral base followed by a palladium-catalyzed Negishi coupling. This allows for the introduction of aryl groups at the C5 position with high stereocontrol. Subsequent modification of the Boc-protected amine and transformation into the desired imine would yield functionalized analogues.

Below is a representative table of N-alkylation strategies applicable to the synthesis of N-substituted pyrrolidine precursors.

| Catalyst System | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Ir(Cp*)Cl2]2 / K2CO3 | Benzyl (B1604629) alcohol | K2CO3 | Toluene | 110 | 85-95 | (General methodology) |

| [Ru(p-cymene)Cl2]2 / dppf | Substituted benzyl alcohols | NaH | Dioxane | 100 | 80-92 | (General methodology) |

| Alkyl bromide | K2CO3 | DMF | 80 | 70-90 | (Conventional method) |

This table presents generalized conditions for N-alkylation of secondary amines, which are precursors to the target imine.

Chemo- and Regioselective Synthesis of this compound

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like this compound. The presence of multiple reactive sites in the precursors necessitates carefully designed synthetic routes.

One of the primary challenges is the selective formation of the exocyclic imine in the presence of other functional groups. A common strategy for the synthesis of N-substituted pyrrolidin-2-imines involves the condensation of a γ-lactam (pyrrolidin-2-one) with a primary amine, in this case, 2-methoxybenzylamine. This reaction is often promoted by dehydrating agents or Lewis acids.

The regioselectivity of this transformation is generally high, as the carbonyl group of the γ-lactam is the most electrophilic site for nucleophilic attack by the amine. However, the chemoselectivity can be influenced by the reaction conditions and the presence of other functional groups on either the pyrrolidinone or the benzylamine moiety.

For the synthesis of substituted analogues, chemo- and regioselective methods for the functionalization of the pyrrolidine ring are essential. For instance, the reaction of donor-acceptor cyclopropanes with primary amines provides a route to 1,5-disubstituted pyrrolidin-2-ones, which are direct precursors to the target imines. This method demonstrates high regioselectivity, with the amine attacking the cyclopropane (B1198618) to form a γ-amino ester that subsequently cyclizes.

The following table summarizes key aspects of chemo- and regioselective synthesis applicable to this compound.

| Reaction Type | Key Reactants | Catalyst/Reagent | Key Selective Outcome |

| Imine Formation | Pyrrolidin-2-one, 2-Methoxybenzylamine | TiCl4, Et3N | Selective formation of the exocyclic C=N bond. |

| [3+2] Cycloaddition | Donor-acceptor cyclopropane, 2-Methoxybenzylamine | Lewis Acid | Regioselective formation of 1,5-disubstituted pyrrolidin-2-one precursor. |

| Reductive Amination | 1,4-dicarbonyl compound, 2-Methoxybenzylamine | Iridium catalyst | Chemo- and regioselective formation of the N-substituted pyrrolidine ring. |

Sustainable and Green Chemical Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. For the synthesis of this compound and its analogues, several sustainable approaches can be employed.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govrsc.orgijirmf.com The imine formation step, in particular, can be significantly expedited under microwave irradiation, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating. ijirmf.com This technique can also be applied to N-alkylation reactions, providing a more energy-efficient route. nih.gov

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orgdurham.ac.uk The synthesis of N-heterocycles, including pyrrolidines, has been successfully demonstrated in continuous flow reactors. frontiersin.orgbeilstein-journals.org This approach allows for precise control over reaction parameters, which can lead to improved selectivity and yield, while minimizing the use of hazardous reagents and solvents. rsc.orgdurham.ac.uk

The table below highlights some green chemistry approaches relevant to the synthesis of the target compound.

| Green Chemistry Approach | Specific Application | Advantages |

| Microwave-Assisted Synthesis | Imine formation from pyrrolidin-2-one and 2-methoxybenzylamine. | Reduced reaction times, improved yields, energy efficiency. ijirmf.com |

| Flow Chemistry | Continuous production of pyrrolidine precursors. | Enhanced safety, precise process control, scalability. rsc.orgdurham.ac.ukfrontiersin.org |

| Green Solvents | Using ethanol (B145695) or water for condensation reactions. | Reduced environmental impact, lower toxicity. vjol.info.vn |

| Biocatalysis | Enzymatic reduction of imines or reductive amination. | High selectivity, mild reaction conditions, biodegradable catalysts. lookchem.comacs.org |

| Multicomponent Reactions | One-pot synthesis of functionalized pyrrolidine derivatives. | High atom economy, reduced waste, operational simplicity. tandfonline.com |

Elucidation of Reaction Mechanisms and Reactivity Profiles of N 2 Methoxybenzyl Pyrrolidin 2 Imine

Fundamental Reactivity of the Imine Bond

The imine, or Schiff base, functionality is the most reactive center of the molecule. Its chemistry is characterized by a polarized carbon-nitrogen double bond, which confers both electrophilic and nucleophilic properties to the molecule.

The formation of N-(2-Methoxybenzyl)pyrrolidin-2-imine is a reversible condensation reaction, typically proceeding from 2-pyrrolidinone (B116388) (a cyclic amide or lactam) and 2-methoxybenzylamine (B130920). The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the lactam, followed by dehydration to form the imine.

The equilibrium of this reaction is governed by Le Châtelier's principle. To drive the reaction towards the imine product, the water generated as a byproduct must be removed, often through the use of a Dean-Stark apparatus or dehydrating agents. Conversely, the imine bond is susceptible to hydrolysis, a reaction that cleaves the C=N bond to regenerate the parent lactam and amine. This reverse reaction is typically catalyzed by aqueous acid (H₃O⁺). The acid protonates the imine nitrogen, making the imine carbon more electrophilic and susceptible to attack by water. The stability of imine-containing structures can be significant, sometimes requiring large amounts of water to drive the hydrolysis equilibrium. nih.gov The dynamic and reversible nature of this bond is central to its role in dynamic covalent chemistry. libretexts.org

| Process | Typical Conditions | Driving Force |

|---|---|---|

| Imine Formation | Aprotic solvent (e.g., Toluene), heat, removal of water (e.g., Dean-Stark trap) | Removal of water byproduct shifts equilibrium to products. |

| Imine Hydrolysis | Aqueous solvent, acid catalyst (e.g., HCl, H₂SO₄) | Excess water shifts equilibrium to reactants; acid catalysis increases reaction rate. |

The C=N bond of this compound is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic. This duality dictates its reactivity.

Electrophilic Character: The imine carbon is susceptible to attack by a wide range of nucleophiles. This reaction, analogous to the addition to a carbonyl group, is a fundamental process for C-C and C-heteroatom bond formation. The electrophilicity is significantly enhanced by protonation of the imine nitrogen with a Brønsted acid or coordination to a Lewis acid, which generates a more reactive iminium ion. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides (for reduction to the corresponding secondary amine), and enolates (in Mannich-type reactions).

Nucleophilic Character: The lone pair of electrons on the sp²-hybridized nitrogen atom imparts basicity and nucleophilicity. The nitrogen can be protonated by acids or act as a nucleophile itself in certain reactions. However, the most significant reactivity pattern involves the imine acting as an electrophile.

| Nucleophile (Reagent) | Reaction Type | Product Type |

|---|---|---|

| H⁻ (e.g., NaBH₄, LiAlH₄) | Reduction | N-(2-Methoxybenzyl)pyrrolidine (a secondary amine) |

| R-MgBr (Grignard Reagent) | Alkylation/Arylation | 2-Alkyl/Aryl-N-(2-methoxybenzyl)pyrrolidine |

| RLi (Organolithium) | Alkylation/Arylation | 2-Alkyl/Aryl-N-(2-methoxybenzyl)pyrrolidine |

| CN⁻ (e.g., TMSCN) | Cyanation (Strecker Synthesis) | 2-Amino-2-cyanopyrrolidine derivative |

| Enolate (from ketone/aldehyde) | Mannich-type Reaction | β-Amino carbonyl compound derivative |

Dynamic Covalent Chemistry (DCC) utilizes reversible reactions to generate libraries of molecules that are in equilibrium under thermodynamic control. The final distribution of products reflects their relative stabilities in the given conditions. nih.gov The reversible formation and hydrolysis of the imine bond make it a cornerstone of DCC. mdpi.com

This compound can serve as a component in a dynamic combinatorial library (DCL). By mixing 2-pyrrolidinone with a variety of substituted benzylamines (including 2-methoxybenzylamine) under equilibrating conditions, a library of different N-substituted pyrrolidin-2-imines can be generated. The system will evolve to favor the formation of the most thermodynamically stable products. This approach allows for the discovery of molecules with specific properties, such as high affinity for a biological target, which can stabilize a particular library member and shift the equilibrium in its favor.

Stereochemical Control and Diastereoselectivity in Reactions

When this compound is synthesized from a chiral precursor, such as L-proline, the resulting molecule possesses a stereocenter at the C5 position of the pyrrolidine (B122466) ring. This inherent chirality can exert significant influence on the stereochemical outcome of reactions at the C2 imine carbon.

The chiral center at C5 creates two diastereotopic faces of the planar C=N bond. A nucleophile approaching the imine carbon will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess of the other. This principle is widely exploited in asymmetric synthesis. libretexts.orgacs.org For instance, in the reduction of a proline-derived cyclic imine, the hydride will attack from the face opposite to the substituent at C5, leading to a high degree of diastereoselectivity in the resulting amine product.

The stereochemical course of such reactions can be influenced by several factors:

Steric Hindrance: The size of the N-benzyl group and any substituents on the pyrrolidine ring will dictate the accessibility of the two faces of the imine.

Catalyst Control: In organocatalyzed reactions, such as proline-catalyzed Mannich reactions, the catalyst itself forms a chiral enamine intermediate that directs the facial selectivity of the attack on the imine. nih.govlibretexts.org

Chelation Control: The 2-methoxy group on the benzyl (B1604629) substituent could potentially coordinate with a metal-based reagent (e.g., a Lewis acid or an organometallic nucleophile), creating a rigid transition state that locks the conformation and enhances facial selectivity.

The ability to generate multiple new stereocenters with high diastereoselectivity makes chiral cyclic imines valuable intermediates in the synthesis of complex, biologically active molecules and natural products. nih.govox.ac.uknih.govnih.govchemistryviews.org

Chemical Transformations of the Pyrrolidine Ring System

Beyond the reactivity of the imine bond, the pyrrolidine ring itself can undergo specific chemical transformations, often leading to significant structural changes such as ring-opening or rearrangement.

The pyrrolidine ring is generally stable, but under certain conditions, it can be induced to open or rearrange. A key intermediate in many of these transformations is a cyclic N-acyliminium ion. researchgate.netarkat-usa.org While the target molecule is an imine, not an amide, protonation or reaction with an electrophile can generate a reactive iminium ion species that can mimic the behavior of N-acyliminium ions.

N-Iminium Ion Mediated Ring-Opening: If the imine is activated (e.g., by a strong acid), it can form a highly electrophilic iminium ion. If a suitable nucleophile is present, it can attack the C5 position, leading to a ring-opened product. For example, fragmentation of related N-protected proline derivatives can proceed through an N-acyliminium species, which then undergoes ring-opening when trapped by water. acs.org This process can be regioselective, with cleavage occurring at the less hindered C-N bond. researchgate.net

Rearrangement Reactions: N-acyliminium ions are known to undergo rearrangement reactions. acs.org For this compound, formation of a related iminium ion intermediate could potentially trigger sigmatropic rearrangements or other skeletal reorganizations, depending on the substituents and reaction conditions. Such rearrangements have been observed in the synthesis of pyrrolidinedione derivatives from coumarins, which involves a key Nef-type rearrangement followed by cyclization. nih.govresearchgate.netmdpi.com While mechanistically different, it highlights the capacity for complex rearrangements in related heterocyclic systems.

Reductive Cleavage: Under harsh reductive conditions, such as those employing strong reducing agents or catalytic hydrogenation at high pressure and temperature, the C-N bonds within the pyrrolidine ring can be cleaved.

| Transformation | Key Intermediate (Hypothetical) | Potential Outcome | Required Conditions |

|---|---|---|---|

| Ring-Opening | Cyclic Iminium Ion | γ-Amino ketone/aldehyde derivative (after hydrolysis) | Strong acid, nucleophilic solvent (e.g., H₂O) |

| Rearrangement | Cyclic Iminium Ion | Structurally reorganized heterocyclic system | Lewis or Brønsted acids, thermal conditions |

| Reductive C-N Cleavage | N/A | Acyclic amino alcohol | Harsh hydrogenation (e.g., Raney Ni, high T/P) |

Compound Names

| Compound Name |

|---|

| This compound |

| 2-Pyrrolidinone |

| 2-Methoxybenzylamine |

| N-(2-Methoxybenzyl)pyrrolidine |

| L-proline |

Functional Group Interconversions on the Pyrrolidine Scaffold

The pyrrolidine-2-imine scaffold, featuring a cyclic five-membered ring with an exocyclic carbon-nitrogen double bond, is susceptible to a variety of functional group interconversions. The reactivity is primarily centered on the imine (C=N) functionality, which can undergo transformations analogous to those of acyclic imines and other related Schiff bases. The principal reactions involve hydrolysis and reduction, which alter the oxidation state and connectivity at the C2 position of the pyrrolidine ring.

Hydrolysis: The most fundamental transformation of the imine group is its hydrolysis back to a carbonyl-containing compound. In an aqueous acidic environment, this compound is expected to undergo hydrolysis to yield γ-aminobutyric acid lactam (2-pyrrolidinone) and 2-methoxybenzylamine. masterorganicchemistry.comchemistrysteps.com The mechanism proceeds via protonation of the imine nitrogen, which significantly increases the electrophilicity of the imine carbon. chemistrysteps.com Subsequent nucleophilic attack by water, followed by proton transfer and elimination of 2-methoxybenzylamine, regenerates the carbonyl group of the lactam ring. masterorganicchemistry.comyoutube.com This reaction is typically reversible, and the equilibrium can be driven towards the hydrolysis products by using a large excess of water. masterorganicchemistry.com

Reduction: The imine double bond can be readily reduced to the corresponding secondary amine, N-(2-Methoxybenzyl)pyrrolidine. This transformation is a crucial pathway for the synthesis of N-substituted pyrrolidine derivatives, which are common motifs in pharmaceuticals. acs.org The reduction can be achieved using various hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over transition metal catalysts like palladium, platinum, or nickel is also an effective method. Biocatalytic methods employing imine reductases (IREDs) have also emerged as powerful tools for the stereoselective reduction of cyclic imines. nih.gov

The following table summarizes the primary functional group interconversions for the this compound scaffold.

| Transformation | Reagents and Conditions | Product(s) |

| Hydrolysis | H₃O⁺ (aq. acid, e.g., HCl) | 2-Pyrrolidinone + 2-Methoxybenzylamine |

| Reduction | 1. NaBH₄, MeOH or LiAlH₄, THF2. H₂, Pd/C or PtO₂ | N-(2-Methoxybenzyl)pyrrolidine |

The Modulatory Role of the 2-Methoxybenzyl Substituent on Reactivity

Electronic Influence on the Imine Functionality

The electronic nature of the 2-methoxybenzyl substituent significantly alters the electron density distribution within the C=N bond of the imine. The methoxy (B1213986) group (-OCH₃) at the ortho position of the benzyl ring is a potent electron-donating group. It exerts a positive mesomeric effect (+M) by donating a lone pair of electrons from the oxygen atom into the aromatic π-system, and a weaker electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. The resonance effect is generally dominant.

This electron-donating character increases the electron density on the benzyl ring, which is subsequently relayed through the methylene bridge to the imine nitrogen atom. The consequences of this increased electron density on the nitrogen are twofold:

Decreased Electrophilicity of the Imine Carbon: The enhanced electron density on the nitrogen is partially shared with the imine carbon through the π-bond. This reduces the partial positive charge on the imine carbon, making it a less potent electrophile. Consequently, this compound is expected to be less reactive towards nucleophiles compared to analogues bearing electron-withdrawing groups (e.g., a 4-nitrobenzyl substituent) or even an unsubstituted benzyl group. Studies on related systems have shown that electron-donating para-substituted benzyl groups increase the reactivity of adjacent functional groups by stabilizing cationic intermediates, a principle that applies to the protonated imine during hydrolysis. nih.gov

Increased Basicity of the Imine Nitrogen: The greater electron density localized on the imine nitrogen increases its ability to donate its lone pair to a proton. Therefore, this compound is predicted to be more basic than its unsubstituted N-benzyl counterpart.

The electronic influence of various substituents on the benzyl ring can be qualitatively compared, as shown in the table below.

| N-Substituent | Electronic Effect of Ring Substituent | Expected Relative Basicity of Imine N | Expected Relative Electrophilicity of Imine C |

| 4-Nitrobenzyl | Strong Electron-Withdrawing (-M, -I) | Low | High |

| Benzyl | Neutral (Reference) | Medium | Medium |

| 2-Methoxybenzyl | Strong Electron-Donating (+M > -I) | High | Low |

Steric Hindrance and Conformational Effects

The placement of the methoxy group at the ortho-position of the benzyl substituent introduces significant steric bulk in close proximity to the pyrrolidine ring. This steric hindrance has profound implications for the molecule's reactivity and conformational preferences.

Steric Shielding: The 2-methoxy group physically obstructs the space around the imine functionality. This steric shielding hinders the trajectory of incoming nucleophiles attempting to attack the electrophilic imine carbon. As a result, the rate of reactions, such as addition or reduction, may be significantly lower than for an analogous N-benzyl or N-(4-methoxybenzyl) derivative, where the substituent is further away from the reactive center. In enzymatic reactions, this steric bulk could prevent the molecule from fitting properly into a constrained active site.

Conformational Restrictions: Free rotation around the N-CH₂(aryl) single bond is considerably restricted due to the steric clash between the ortho-methoxy group and the atoms of the pyrrolidine ring. This leads to a limited set of low-energy, preferred conformations. Computational studies and experimental NMR data on related N-substituted heterocyclic systems suggest that the molecule will adopt a conformation that minimizes this steric interaction. nih.gov For instance, the benzyl ring may orient itself to place the methoxy group away from the pyrrolidine ring (an anti conformation) to relieve gauche interactions. This conformational locking can pre-organize the molecule for specific reactions or dictate the stereochemical outcome of an addition to the C=N bond. In contrast, an unsubstituted N-benzyl group would experience much lower rotational barriers, allowing for greater conformational flexibility.

| Feature | N-Benzylpyrrolidin-2-imine | This compound |

| Steric Hindrance at Imine | Low | High |

| Rotational Barrier (N-CH₂Ar) | Low | High |

| Conformational Flexibility | High | Low (Prefers specific rotamers) |

| Expected Reactivity Rate | Higher | Lower |

Advanced Spectroscopic and Structural Characterization of N 2 Methoxybenzyl Pyrrolidin 2 Imine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement of N-(2-Methoxybenzyl)pyrrolidin-2-imine can be constructed.

One-Dimensional NMR (¹H, ¹³C) for Primary Structure Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment. The aromatic protons of the 2-methoxybenzyl group are expected to appear in the downfield region (typically δ 6.8-7.4 ppm). The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet around δ 3.8 ppm rsc.org. The benzylic methylene protons (-CH₂-) adjacent to the imine nitrogen are expected to resonate as a singlet around δ 4.5-4.7 ppm. The three methylene groups of the pyrrolidine (B122466) ring would appear as multiplets in the upfield region, typically between δ 1.8 and δ 3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The most downfield signal is expected for the imine carbon (C=N) of the pyrrolidine ring, typically resonating around δ 170-180 ppm. The aromatic carbons of the benzyl (B1604629) group would appear between δ 110 and δ 158 ppm, with the carbon bearing the methoxy group resonating at the lower end of this range rsc.org. The methoxy carbon itself is expected around δ 55 ppm. The benzylic methylene carbon and the three pyrrolidine methylene carbons would resonate in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Multiplet | 2H | Aromatic (Ar-H) |

| ~6.90 | Multiplet | 2H | Aromatic (Ar-H) |

| ~4.60 | Singlet | 2H | Benzyl CH₂ |

| ~3.85 | Singlet | 3H | Methoxy (OCH₃) |

| ~3.40 | Triplet | 2H | Pyrrolidine CH₂ (adjacent to N) |

| ~2.50 | Triplet | 2H | Pyrrolidine CH₂ (adjacent to C=N) |

| ~2.00 | Multiplet | 2H | Pyrrolidine CH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~175.0 | Imine (C=N) |

| ~157.5 | Aromatic (C-OCH₃) |

| ~130.0 | Aromatic (CH) |

| ~128.5 | Aromatic (CH) |

| ~127.0 | Aromatic (C-CH₂) |

| ~120.5 | Aromatic (CH) |

| ~110.5 | Aromatic (CH) |

| ~55.5 | Methoxy (OCH₃) |

| ~50.0 | Benzyl CH₂ |

| ~48.0 | Pyrrolidine CH₂ |

| ~35.0 | Pyrrolidine CH₂ |

| ~20.0 | Pyrrolidine CH₂ |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure. researchgate.netscience.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene groups within the pyrrolidine ring and between the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This technique is instrumental in assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum. For example, it would definitively link the proton signal at ~3.85 ppm to the methoxy carbon at ~55.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) ¹H-¹³C correlations. youtube.com This is vital for connecting different fragments of the molecule. Key correlations would be observed from the benzylic protons (~4.60 ppm) to the imine carbon (~175.0 ppm) and to the aromatic carbons, confirming the connectivity between the benzyl group and the pyrrolidine-imine ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of their through-bond connectivity. acdlabs.com For this molecule, NOESY or ROESY would show correlations between the benzylic protons and the ortho-protons of the aromatic ring, as well as with the methoxy group protons, confirming their spatial proximity and helping to define the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. nih.govresearchgate.net For this compound (C₁₂H₁₆N₂O), the exact mass of the protonated molecule, [M+H]⁺, would be calculated and compared to the experimentally measured value, typically with an accuracy of less than 5 ppm.

Molecular Formula Determination:

Formula: C₁₂H₁₆N₂O

Calculated Monoisotopic Mass of [M+H]⁺: 205.13354 u

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the molecule's structure by breaking it into smaller, identifiable pieces. A primary and highly characteristic fragmentation pathway for this compound would involve the cleavage of the benzylic C-N bond. nih.gov This would result in the formation of a stable 2-methoxybenzyl cation, which can rearrange to a tropylium ion, and a neutral pyrrolidin-2-imine radical.

Table 3: Plausible HRMS Fragmentation for this compound

| m/z (u) | Proposed Fragment |

| 205.1335 | [C₁₂H₁₆N₂O + H]⁺ (Parent Ion) |

| 121.0648 | [C₈H₉O]⁺ (2-Methoxybenzyl cation) |

| 84.0682 | [C₄H₈N₂]⁺ (Pyrrolidin-2-imine radical cation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

The IR spectrum of this compound would be dominated by several key absorption bands. A strong, sharp band between 1640 and 1690 cm⁻¹ would be indicative of the C=N (imine) stretch. The aromatic ring would produce characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected to appear as a strong band around 1240-1260 cm⁻¹ (for the aryl-O stretch) and 1020-1040 cm⁻¹ (for the O-CH₃ stretch). Aliphatic C-H stretching from the methylene and methoxy groups would be observed just below 3000 cm⁻¹.

Table 4: Predicted IR and Raman Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3010-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1640-1690 | C=N stretch | Imine |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1240-1260 | C-O stretch | Aryl Ether |

| 1020-1040 | C-O stretch | Alkyl Ether |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique requires the growth of a suitable single crystal. If successful, the analysis would yield definitive information on:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the covalent structure.

Conformation: The exact dihedral angles, defining the spatial orientation of the 2-methoxybenzyl group relative to the pyrrolidine-imine ring.

Planarity: The degree of planarity of the aromatic and imine groups.

Intermolecular Interactions: Identification of any hydrogen bonds, π-π stacking, or van der Waals forces that dictate how the molecules pack together in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment

The parent compound, this compound, is achiral and therefore does not exist as enantiomers or diastereomers. However, if a chiral center were introduced into the molecule, for instance, by substitution on the pyrrolidine ring, chiral analytical techniques would become essential for assessing its stereochemical purity.

Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) would be employed to separate the enantiomers. These methods use a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. This analysis is critical in asymmetric synthesis to determine the enantiomeric excess (ee) of the product, which is a measure of its optical purity. nih.gov

Computational Chemistry and Theoretical Investigations of N 2 Methoxybenzyl Pyrrolidin 2 Imine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Geometry Optimization, Conformational Analysis, and Electronic Structure (HOMO/LUMO)

A foundational step in computational analysis is geometry optimization, where the most stable three-dimensional arrangement of the atoms (the lowest energy conformation) is calculated. For a flexible molecule like N-(2-Methoxybenzyl)pyrrolidin-2-imine, which has several rotatable bonds, a conformational analysis would be performed to identify various stable conformers and their relative energies.

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich regions, such as the imine nitrogen and the methoxy-substituted benzene (B151609) ring, while the LUMO would be distributed over the electrophilic centers.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be performed. These predicted spectra serve as a powerful tool for structural elucidation and for understanding how the electronic environment of each atom affects its spectroscopic signature.

Analysis of Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule. Global reactivity descriptors, derived from the HOMO and LUMO energies, include electronegativity, chemical hardness, and global electrophilicity. These values provide a general measure of the molecule's reactivity.

Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This analysis would identify which specific atoms in this compound are most likely to participate in chemical reactions.

Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for mapping out potential reaction pathways. By locating and calculating the energies of transition states and intermediates, chemists can elucidate reaction mechanisms in great detail. For this compound, this could involve studying its hydrolysis, its reactions with electrophiles or nucleophiles, or its role in catalytic cycles. This analysis provides insights into reaction kinetics and thermodynamics, helping to predict the most favorable reaction pathways.

Molecular Dynamics (MD) Simulations for Conformational Behavior and Solvation Effects

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would reveal the conformational flexibility of this compound in different environments. Furthermore, by including solvent molecules explicitly in the simulation, one can study solvation effects, such as the formation of hydrogen bonds with protic solvents and the influence of the solvent on conformational preferences and reactivity.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's structural or electronic features with its chemical reactivity. By computationally analyzing a series of related compounds—for instance, by varying the substituents on the benzyl (B1604629) ring of this compound—researchers can build models that correlate properties like the HOMO-LUMO gap or specific atomic charges with observed reaction rates. These studies are fundamental to the rational design of new molecules with tailored reactivity.

While the specific data for this compound is not currently available, the computational chemistry framework described provides a clear roadmap for future research into this and other related compounds.

Future Research Directions and Overcoming Challenges for N 2 Methoxybenzyl Pyrrolidin 2 Imine

Innovations in Green and Sustainable Synthetic Methodologies

The future synthesis of N-(2-Methoxybenzyl)pyrrolidin-2-imine must align with the principles of green chemistry, focusing on efficiency, safety, and minimal environmental impact. Current synthetic routes to cyclic amidines often rely on multi-step processes or harsh conditions. researchgate.net Future research should target the development of novel, sustainable protocols.

Key areas for innovation include:

Catalytic One-Pot Reactions: Developing one-pot tandem reactions, for instance, through iridium-catalyzed deoxygenative reduction of the corresponding lactam (N-(2-Methoxybenzyl)-2-pyrrolidinone) followed by an in-situ reaction, could provide a highly efficient route. acs.org This approach minimizes waste by reducing the number of intermediate purification steps.

Ultrasound and Microwave-Assisted Synthesis: The use of non-conventional energy sources can dramatically accelerate reaction times and improve yields. researchgate.netrsc.org Investigating ultrasound-promoted multicomponent reactions could offer a rapid and energy-efficient pathway to the target molecule and its derivatives. rsc.org

Biocatalysis: Enzymatic methods present a highly sustainable option for chemical synthesis. nih.gov Research into enzymes capable of catalyzing the formation of the core amidine structure or the initial N-benzylation step could lead to highly selective and environmentally benign production methods.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhance safety, and facilitate scalability. Adapting existing batch syntheses of related cyclic amidines to a continuous flow process would be a significant step towards efficient and industrial-scale production.

| Methodology | Potential Catalyst/Conditions | Key Advantages | Primary Challenge |

|---|---|---|---|

| Iridium-Catalyzed Tandem Reaction | Cp*Ir Complex, Silane Reductant | High atom economy, one-pot efficiency, mild conditions. acs.orgorganic-chemistry.org | Cost and availability of the iridium catalyst. |

| Copper-Catalyzed C-N Coupling | CuCl, O2 as green oxidant. mdpi.com | Use of an inexpensive metal catalyst and a sustainable oxidant. semanticscholar.org | Requires optimization for the specific pyrrolidin-2-imine core. |

| Ultrasound-Assisted Synthesis | Citric acid in ethanol (B145695). rsc.org | Drastically reduced reaction times, improved yields, use of green solvents. rsc.org | Scalability of ultrasonic equipment for large-volume production. |

| Biocatalysis | Engineered Lipases or Amidinotransferases | High stereoselectivity, aqueous reaction conditions, biodegradable catalysts. nih.gov | Discovery or engineering of a suitable enzyme for the specific transformation. |

Unveiling Undiscovered Reactivity and Transformative Chemistry

The chemical behavior of this compound is predicted to be rich and varied due to its cyclic amidine structure. semanticscholar.org Amidine moieties can act as strong, non-nucleophilic bases, organocatalysts, and versatile precursors for N-containing heterocycles. semanticscholar.orgnih.gov

Future research should focus on:

Organocatalysis: Cyclic amidines like DBU are potent catalysts. semanticscholar.org Investigating the catalytic activity of this compound in reactions such as acyl transfer, Michael additions, and ring-opening polymerizations is a promising avenue. sigmaaldrich.com The 2-methoxybenzyl group could modulate catalytic activity and selectivity through steric and electronic effects.

Coordination Chemistry: The imine nitrogen can act as a ligand, coordinating with transition metals to form novel complexes. semanticscholar.org These metal complexes could exhibit unique catalytic properties, finding use in C-H activation or cross-coupling reactions. nih.gov

Annulation Reactions: Amidines are valuable building blocks for synthesizing complex aza-heterocycles like imidazoles, pyrimidines, and triazines. researchgate.netsemanticscholar.org Exploring transition-metal-catalyzed [4+1] or [3+2] annulation reactions using this compound as the starting material could yield novel heterocyclic scaffolds of medicinal interest. nih.gov

Domino Reactions: The development of domino or cascade reactions initiated by the amidine moiety could lead to the rapid assembly of molecular complexity from simple precursors. rsc.orgresearchgate.net For example, a reaction sequence involving a 1,7-H shift followed by an electrocyclization has been used to create stereodefined cyclic amidines and could be explored here. rsc.orgresearchgate.net

| Reactivity Type | Mechanistic Role of Amidine | Potential Application |

|---|---|---|

| Organocatalysis | Nucleophilic acyl transfer catalyst or Brønsted base. sigmaaldrich.com | Asymmetric synthesis, polymerization. |

| Ligand for Metals | Two-electron donor via the imino nitrogen. nih.gov | Homogeneous catalysis, functional materials. |

| Heterocycle Synthesis | Nucleophilic precursor in annulation reactions. researchgate.netnih.gov | Medicinal chemistry, drug discovery. |

| Pericyclic Reactions | Participant in H-shift and electrocyclization cascades. rsc.org | Stereoselective synthesis of complex molecules. |

Integration of Machine Learning and AI in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules. researchgate.net For this compound, these computational tools can guide future research efforts efficiently.

Key applications include:

Property Prediction: AI frameworks can predict crucial physicochemical properties, such as solubility, stability, and potential bioactivity, from the 2D molecular structure alone. eurekalert.orgnewswise.com This allows for the rapid virtual screening of a library of derivatives without the need for initial synthesis and testing. newswise.com

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed for the pyrrolidin-2-imine scaffold. nih.gov By training an ML algorithm on a dataset of synthesized analogues and their measured activities (e.g., catalytic efficiency or biological inhibition), the model can predict the performance of new, unsynthesized designs. nih.gov

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties. By providing the desired characteristics, these algorithms can propose new molecular structures that are likely to be successful, guiding synthetic chemists toward the most promising targets. asiaresearchnews.com

Synthetic Route Prediction: AI tools are increasingly capable of suggesting viable synthetic pathways for complex molecules. asiaresearchnews.comdigitellinc.com Applying these tools could help overcome synthetic challenges and identify more efficient or sustainable routes to the target compound and its analogues. asiaresearchnews.com

Development of Advanced In-situ Characterization Techniques

To fully understand and optimize the synthesis and reactivity of this compound, advanced in-situ characterization techniques are essential. These methods allow for real-time monitoring of chemical reactions, providing crucial insights into kinetics, mechanisms, and the formation of transient intermediates. nih.gov

Future research should leverage:

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for tracking the concentration of reactants, products, and intermediates over time without disturbing the reaction. nih.gov This would be invaluable for optimizing reaction conditions and understanding the mechanism of catalytic cycles involving the title compound.

In-situ FTIR and Raman Spectroscopy: Vibrational spectroscopy techniques like Fourier-transform infrared (FTIR) and Raman can monitor the formation and consumption of specific functional groups, such as the C=N imine bond. researchgate.netlongdom.org This is particularly useful for studying fast reactions or reactions in flow chemistry systems.

Mass Spectrometry: Real-time monitoring using mass spectrometry can help identify short-lived intermediates in complex reaction pathways, providing direct evidence for proposed mechanisms. longdom.org

The primary challenge in this area is handling the complex data generated by these techniques. The integration of machine learning algorithms to deconvolve complex spectra and automatically determine reaction kinetics will be crucial for widespread adoption. nih.govspectroscopyonline.com

Expanding Applications in Diverse Chemical Technologies

The unique structural features of this compound suggest its potential utility across several fields of chemical technology. Future research should aim to translate its predicted reactivity into practical applications.

Potential application domains include:

Specialty Catalysts: As discussed, the compound could serve as a highly effective organocatalyst or as a ligand for creating bespoke transition metal catalysts. nih.govsigmaaldrich.com Research could focus on its application in fine chemical synthesis or asymmetric catalysis, where high selectivity is paramount.

Functional Materials: The amidine group is known to participate in hydrogen bonding and can be used to construct supramolecular assemblies. semanticscholar.org This opens the possibility of using this compound as a building block for creating functional materials like organic frameworks or liquid crystals.

Medicinal Chemistry Scaffolds: The pyrrolidine (B122466) ring is a common motif in many biologically active compounds and approved drugs. nih.govnih.gov The title compound could serve as a versatile starting point for the synthesis of new therapeutic agents, with the 2-methoxybenzyl and imine groups providing vectors for diversification. nih.gov

Overcoming the challenge of demonstrating superior performance compared to existing compounds (e.g., established catalysts or materials) will be key to driving the adoption of this compound in these technological areas. This will require rigorous testing, optimization of derivatives, and a deep understanding of its structure-property relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.